molecular formula C23H26N4O4 B3208174 1-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-ethylphenyl)urea CAS No. 1049340-94-4

1-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-ethylphenyl)urea

Cat. No.: B3208174
CAS No.: 1049340-94-4
M. Wt: 422.5 g/mol
InChI Key: SXQUOQIBBYFKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-ethylphenyl)urea” is a synthetic pyridazinone derivative featuring a 2,5-dimethoxyphenyl substituent attached to the pyridazinone core, which is further linked via an ethyl chain to a urea moiety substituted with a 2-ethylphenyl group. Pyridazinone derivatives are known for their diverse pharmacological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

1-[2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-(2-ethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-4-16-7-5-6-8-19(16)25-23(29)24-13-14-27-22(28)12-10-20(26-27)18-15-17(30-2)9-11-21(18)31-3/h5-12,15H,4,13-14H2,1-3H3,(H2,24,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQUOQIBBYFKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCCN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Analysis

  • Target Compound: Pyridazinone core: Substituted with 2,5-dimethoxyphenyl (electron-donating groups). Side chain: Ethyl-linked urea with 2-ethylphenyl. Key features: The urea group enables strong hydrogen bonding, while methoxy groups enhance lipophilicity.
  • Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate () : Pyridazinone core: Substituted with 4-(4-chlorophenyl)piperazine (electron-withdrawing chlorine and basic piperazine). Side chain: Ethyl ester group. Key features: The chlorophenyl group may improve target affinity, while the ester moiety reduces hydrogen-bonding capacity compared to urea.
  • Phosphate-containing pyridazinone derivative () : Pyridazinone core: Difluoromethyl and cyanophenoxy substituents. Side chain: Phosphate group. Key features: Phosphate enhances solubility but may limit membrane permeability (common in prodrug designs).

Hypothesized Pharmacological Profiles

  • In contrast, the chlorophenyl piperazine derivative may exhibit stronger binding to serotonin or dopamine receptors due to its piperazine moiety. The phosphate derivative is likely a prodrug optimized for aqueous solubility but requiring metabolic activation.

Research Implications

  • Target Compound : The 2-ethylphenyl urea moiety could enhance selectivity for enzymes with hydrophobic binding pockets, while methoxy groups may prolong half-life via reduced oxidative metabolism.
  • Comparative Limitations : Unlike the phosphate derivative , the target compound lacks polar groups, which may limit solubility in aqueous formulations. However, its urea group provides a strategic advantage in target engagement over the ester-based analog .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-ethylphenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-ethylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.